1-(4-Morpholinophenyl)thiourea
Description
1-(4-Morpholinophenyl)thiourea (CAS: 1403233-73-7) is a thiourea derivative featuring a morpholine-substituted phenyl group. It has been synthesized as part of a series of indole-based thiourea derivatives targeting monoamine oxidase-B (MAO-B) inhibition for neuroprotective applications. Key characteristics include:
- Synthesis: Prepared via a nucleophilic substitution reaction between 1-(3-fluorobenzoyl)-1H-indol-5-amine and 4-morpholinophenyl isothiocyanate, yielding a white solid with a 66% yield and a melting point of 192.7–193.7°C .
- Characterization: Validated by $^1$H NMR, $^13$C NMR, and HRMS (ESI) .
- Biological Relevance: Studied for its MAO-B inhibitory activity, which is critical in mitigating oxidative stress in neurodegenerative disorders like Parkinson’s disease .
Properties
Molecular Formula |
C11H15N3OS |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3OS/c12-11(16)13-9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13,16) |
InChI Key |
PPXWFWUPUHAZMH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinophenyl)thiourea typically involves the reaction of 4-(4-morpholinyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(4-Morpholinophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinophenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Morpholinophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues from MAO-B Inhibitor Studies
The following table compares 1-(4-Morpholinophenyl)thiourea (5c) with other thiourea derivatives synthesized in the same study ():
| Compound ID | Substituent (R Group) | Yield (%) | Melting Point (°C) | Key Structural Features | Biological Activity (Inferred) |
|---|---|---|---|---|---|
| 5c | 4-Morpholinophenyl | 66 | 192.7–193.7 | Morpholine ring (electron-rich) | MAO-B inhibition; neuroprotective effects |
| 5b | 2-Chloroethyl | 68 | 221.5–222.5 | Chloroethyl group (electron-withdrawing) | Moderate MAO-B inhibition |
| 5d | 2-Morpholinoethyl | 59 | 179.9–180.9 | Morpholine-ethyl spacer | Enhanced solubility; competitive binding |
| 5g | 4-Nitrophenyl | 64 | 220.7–221.7 | Nitro group (strong electron withdrawal) | High MAO-B selectivity |
Key Observations :
Morpholinophenyl-Containing Derivatives in Other Studies
- Pyrazoline-Thiazole Hybrids (): Compounds such as 1-(4-phenylthiazol-2-yl)-3-(4-morpholinophenyl)-5-(4-fluorophenyl)-2-pyrazoline (49a) demonstrated activity against human carbonic anhydrases (hCAI, hCAII) and acetylcholinesterase (AChE). Unlike 5c, these hybrids incorporate a thiazole-pyrazoline core, highlighting the versatility of the morpholinophenyl moiety in multi-target enzyme inhibition .
Structural and Conformational Insights
- Hydrogen Bonding () : Acylthioureas like 1-(1-naphthoyl)-3-(halophenyl)thiourea exhibit intramolecular N–H···O=C bonds and π-stacking, which stabilize their conformations. While 5c lacks an acyl group, its morpholine ring may participate in intermolecular hydrogen bonding, influencing crystallinity and solubility .
- Thermal Behavior : Derivatives with planar acylthiourea groups (e.g., ) decompose at higher temperatures (>200°C), aligning with 5c’s melting point (~193°C), suggesting comparable thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
